Product packaging for N-Ethyl-N'-methylethylenediamine(Cat. No.:CAS No. 111-37-5)

N-Ethyl-N'-methylethylenediamine

Cat. No.: B085735
CAS No.: 111-37-5
M. Wt: 102.18 g/mol
InChI Key: MXJYVLYENVWKQX-UHFFFAOYSA-N
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Description

Position within the Field of Substituted Ethylenediamines

Substituted ethylenediamines are a class of organic compounds that form the basis of many ligands in coordination chemistry and serve as versatile building blocks in organic synthesis. The parent compound, ethylenediamine (B42938), is a simple, flexible bidentate ligand. By substituting the hydrogen atoms on the nitrogen atoms with various alkyl groups, researchers can systematically tune the steric and electronic properties of the resulting molecule.

N-Ethyl-N'-methylethylenediamine (C5H14N2) occupies a unique position within this class. uni.lu Unlike symmetrically substituted derivatives such as N,N'-dimethylethylenediamine or N,N'-diethylethylenediamine, it is asymmetrical. This asymmetry can be crucial in directing the geometry of metal complexes and can influence the regioselectivity of chemical reactions. Compared to its close relatives like N-methylethylenediamine (C3H10N2) and N,N,N'-trimethylethylenediamine (C5H14N2), the specific combination of one ethyl and one methyl group provides a distinct steric profile that is intermediate between smaller and larger symmetrical analogs. nih.govcymitquimica.com This allows for fine-tuning of properties such as ligand bite angle, complex stability, and reactivity.

Table 1: Comparison of this compound with Related Compounds

Compound NameMolecular FormulaMolecular Weight ( g/mol )Substitution Pattern
N-MethylethylenediamineC3H10N274.12 sigmaaldrich.comsigmaaldrich.comsigmaaldrich.comAsymmetrical
This compound C5H14N2 102.18 Asymmetrical
N,N'-DimethylethylenediamineC4H12N288.15Symmetrical
N,N-Diethyl-N'-methylethylenediamineC7H18N2130.23 sigmaaldrich.comAsymmetrical
N,N,N'-TrimethylethylenediamineC5H14N2102.18 cymitquimica.comAsymmetrical

Rationale for Academic Investigation

The primary rationale for the academic investigation of this compound stems from its utility as a specialized ligand and a synthetic intermediate. The distinct steric hindrance provided by the ethyl versus the methyl group can influence the coordination environment around a metal center. This is of significant interest in the field of coordination chemistry, where the synthesis of metal complexes with specific geometries and electronic properties is a major goal. The properties of such complexes are relevant to the development of catalysts and new materials.

Furthermore, this compound serves as a reactant in the synthesis of more complex organic molecules. A notable example is its use in the preparation of substituted indoles, which are important scaffolds in medicinal chemistry. Specifically, it has been used as a reactant in the preparation of agents that bind to Peroxisome Proliferator-Activated Receptor gamma (PPAR-γ). nih.govmdpi.comacs.org PPAR-γ is a significant drug target, and ligands that bind to it can have applications in treating metabolic diseases. nih.govelifesciences.org The structural features of the diamine are incorporated into the final product, influencing its binding affinity and biological activity.

Interdisciplinary Research Significance

The study of this compound has implications that extend across multiple scientific disciplines.

Inorganic and Coordination Chemistry: As a bidentate ligand, it is used to synthesize and study the properties of coordination compounds. The asymmetry of the ligand can lead to the formation of interesting and potentially useful metal complexes with unique structural and electronic characteristics. The study of such complexes contributes to a fundamental understanding of metal-ligand bonding and can lead to the development of new catalysts or magnetic materials.

Organic and Medicinal Chemistry: The compound is a valuable building block for synthesizing complex organic molecules. Its role as a reactant in preparing substituted indoles and other heterocyclic systems highlights its importance. arkat-usa.orgorganic-chemistry.orgluc.edunih.gov The indole (B1671886) nucleus is a common feature in many biologically active compounds. The use of this compound in creating potential PPAR-γ binding agents demonstrates a direct link to medicinal chemistry and drug discovery efforts. nih.govmdpi.com

Materials Science: The ability of substituted ethylenediamines to form stable complexes with a variety of metal ions is exploited in materials science. These complexes can serve as precursors for the synthesis of novel materials, including coordination polymers and metal-organic frameworks (MOFs). The specific properties of the ligand, such as the size and shape dictated by the ethyl and methyl groups, can influence the structure and, consequently, the properties (e.g., porosity, catalytic activity) of the resulting material.

Table 2: Physicochemical Properties of this compound

PropertyValue
CAS Number111-37-5
Molecular FormulaC5H14N2
Molecular Weight102.18 g/mol
Monoisotopic Mass102.1157 Da uni.lu
IUPAC NameN'-ethyl-N-methylethane-1,2-diamine uni.lu

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H14N2 B085735 N-Ethyl-N'-methylethylenediamine CAS No. 111-37-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N'-ethyl-N-methylethane-1,2-diamine
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InChI

InChI=1S/C5H14N2/c1-3-7-5-4-6-2/h6-7H,3-5H2,1-2H3
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InChI Key

MXJYVLYENVWKQX-UHFFFAOYSA-N
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Canonical SMILES

CCNCCNC
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Molecular Formula

C5H14N2
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DSSTOX Substance ID

DTXSID3059399
Record name 1,2-Ethanediamine, N-ethyl-N'-methyl-
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Molecular Weight

102.18 g/mol
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CAS No.

111-37-5
Record name N1-Ethyl-N2-methyl-1,2-ethanediamine
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Record name Ethyl(2-(methylamino)ethyl)amine
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Synthetic Methodologies and Mechanistic Elucidation of N Ethyl N Methylethylenediamine

Classical and Contemporary Synthesis Approaches

The introduction of ethyl and methyl groups onto the nitrogen atoms of ethylenediamine (B42938) can be achieved through several methods, each with its own advantages and limitations.

Alkylation and Amination Reactions in Ethylenediamine Synthesis

Direct alkylation of ethylenediamine with alkyl halides is a classical approach to forming C-N bonds. However, this method is often plagued by a lack of selectivity, leading to a mixture of mono-, di-, tri-, and even tetra-alkylated products. The initial alkylation of one amino group increases the nucleophilicity of the second, making it more reactive towards the alkylating agent. masterorganicchemistry.comrsc.org This "runaway" reaction makes it challenging to isolate the desired N-Ethyl-N'-methylethylenediamine in high yield without the use of protecting groups. masterorganicchemistry.com

An alternative classical approach involves the reaction of an amine with an epoxide. For instance, the reaction of N-methylethylenediamine with ethylene (B1197577) oxide would yield N-methyl-N'-(2-hydroxyethyl)ethylenediamine, which would then require further steps to convert the hydroxyl group into a methyl group.

More contemporary methods focus on improving selectivity and utilizing more environmentally benign reagents. One such method is the catalytic N-alkylation of amines with alcohols. researchgate.netnih.gov For example, reacting ethylenediamine with ethanol (B145695) in the presence of a suitable catalyst, such as copper-nickel on an alumina (B75360) support, can yield N-ethylethylenediamine. researchgate.netresearchgate.net This can then be further alkylated to introduce the methyl group. Another innovative approach involves the gas-phase catalytic reaction of ethylenediamine with diethyl carbonate to produce N-ethylethylenediamine, with carbon dioxide and ethanol as byproducts. google.com A patent also describes the synthesis of N-ethylethylenediamine by reacting an ethylamine (B1201723) solution with ethylenimine in an autoclave with a metal oxide catalyst. google.com These methods offer greener alternatives to traditional alkyl halide chemistry.

Reductive Amination Strategies for N-Alkylated Diamines

Reductive amination is a powerful and widely used contemporary method for the synthesis of amines, offering excellent control and high yields. masterorganicchemistry.com This two-step, often one-pot, process involves the reaction of an amine with a carbonyl compound (an aldehyde or ketone) to form an imine or enamine intermediate, which is then reduced to the corresponding amine. masterorganicchemistry.com

To synthesize this compound, a stepwise reductive amination approach is necessary. For example, one could start with N-methylethylenediamine and react it with acetaldehyde (B116499) in the presence of a reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) to introduce the ethyl group. masterorganicchemistry.com Alternatively, one could begin with N-ethylethylenediamine and react it with formaldehyde (B43269) under reductive amination conditions to introduce the methyl group. researchgate.netscirp.orgresearchgate.netechemi.com The choice of reducing agent is critical; NaBH₃CN is particularly effective as it selectively reduces the protonated imine in the presence of the aldehyde. masterorganicchemistry.com

Strategic Protecting Group Implementation

To overcome the challenge of over-alkylation and achieve the selective synthesis of unsymmetrically substituted diamines, the use of protecting groups is indispensable. The strategy involves protecting one of the amino groups, performing the first alkylation, deprotecting, and then performing the second, different alkylation.

Utilization of Boc Protection for Mono-Substitution Control

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its ease of removal under acidic conditions. The mono-Boc protection of ethylenediamine is a well-established procedure, yielding N-Boc-ethylenediamine. google.com This is typically achieved by reacting ethylenediamine with di-tert-butyl dicarbonate (B1257347) (Boc₂O). prepchem.com

With one amino group protected, the free primary amine of N-Boc-ethylenediamine can be selectively alkylated. For instance, reaction with an ethylating agent (e.g., ethyl iodide or via reductive amination with acetaldehyde) would yield N-Boc-N'-ethylethylenediamine. Following the ethylation, the Boc group can be removed by treatment with an acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to give N-ethylethylenediamine. The final step would then be the methylation of the remaining secondary amine, for example, through reductive amination with formaldehyde, to afford the target molecule, this compound.

A similar strategy could involve starting with N-methylethylenediamine, protecting the secondary amine with a Boc group to give N-Boc-N-methylethylenediamine, chemicalbook.comchemimpex.com followed by ethylation of the primary amine, and subsequent deprotection.

Phthalimide-Mediated Synthetic Routes

The phthalimide (B116566) group is another effective protecting group for primary amines, famously utilized in the Gabriel synthesis. khanacademy.orgwikipedia.orgmasterorganicchemistry.comorganic-chemistry.orglibretexts.org This method involves the N-alkylation of potassium phthalimide with an alkyl halide. To synthesize this compound using this strategy, one could start by reacting potassium phthalimide with a protected 2-bromoethylamine, for instance, 2-(methylamino)ethyl bromide, where the methylamino group is temporarily protected.

A more direct approach would be to start with N-methylethylenediamine. The primary amine can be selectively protected as a phthalimide by reacting it with phthalic anhydride. The resulting N-(2-(methylamino)ethyl)phthalimide can then be ethylated at the secondary amine. The final step involves the removal of the phthalimide group, typically by hydrazinolysis (the Ing-Manske procedure) or acidic hydrolysis, to yield this compound. wikipedia.org

Elucidation of Reaction Mechanisms in this compound Synthesis

The synthesis of this compound involves several key reaction mechanisms.

In direct alkylation with alkyl halides, the reaction proceeds via a bimolecular nucleophilic substitution (S_N2) mechanism. wikipedia.orgfishersci.co.uk The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon of the alkyl halide, displacing the halide ion and forming a new C-N bond. As mentioned, the product of the first alkylation is a more potent nucleophile than the starting amine, leading to subsequent alkylations. masterorganicchemistry.com

The mechanism of reductive amination begins with the nucleophilic attack of the amine on the carbonyl carbon of the aldehyde or ketone, forming a hemiaminal intermediate. This is followed by the acid-catalyzed dehydration to form an iminium ion. The hydride reducing agent then attacks the electrophilic carbon of the iminium ion to yield the final amine product. The selectivity of reagents like NaBH₃CN stems from their ability to reduce the more electrophilic iminium ion much faster than the starting carbonyl compound.

When using protecting groups , the mechanism of protection and deprotection is central. The formation of N-Boc-ethylenediamine involves the nucleophilic attack of the amine on one of the carbonyl carbons of Boc₂O, leading to the formation of a carbamate (B1207046). Deprotection occurs under acidic conditions, where the tert-butyl group is cleaved as isobutylene, and the carbamic acid decarboxylates to release the free amine.

In the Gabriel synthesis , the phthalimide anion, being a soft nucleophile, attacks the alkyl halide in an S_N2 reaction. The subsequent deprotection by hydrazinolysis involves the nucleophilic attack of hydrazine (B178648) on one of the carbonyl groups of the phthalimide. An intramolecular proton transfer is followed by the collapse of the tetrahedral intermediate to release the primary amine and form the stable cyclic phthalhydrazide. libretexts.org

The selective synthesis of this compound hinges on the careful orchestration of these reactions and a thorough understanding of their underlying mechanisms to control the introduction of the two different alkyl groups onto the ethylenediamine scaffold.

Investigation of Acyl Transfer Mechanisms

Acyl transfer reactions are fundamental transformations in organic chemistry, involving the transfer of an acyl group from a donor to an acceptor molecule. libretexts.org In the context of this compound, an unsymmetrical diamine, the investigation of acyl transfer mechanisms is centered on understanding the regioselectivity of acylation—that is, which of the two distinct nitrogen atoms is preferentially acylated.

The mechanism of these reactions generally proceeds through a nucleophilic acyl substitution pathway. libretexts.orglibretexts.org This process is initiated by the nucleophilic attack of one of the nitrogen atoms of the diamine on the electrophilic carbonyl carbon of the acylating agent. This attack forms a tetrahedral intermediate. youtube.com Subsequently, this intermediate collapses, eliminating a leaving group and resulting in the acylated diamine. libretexts.org

The regioselectivity of the acylation of this compound is dictated by a combination of electronic and steric factors. The secondary amine (N'-methyl) is generally more nucleophilic than the primary amine (N-ethyl) due to the electron-donating effect of the methyl group. However, it is also more sterically hindered. Conversely, the primary amine is less hindered but also less nucleophilic. The outcome of the acylation reaction, therefore, depends on the interplay between these opposing factors and is also influenced by the reaction conditions and the nature of the acylating agent.

Table 1: Factors Influencing Regioselective Acylation of Unsymmetrical Diamines

FactorInfluence on Acylation at the More Substituted Amine (e.g., N'-methyl)Influence on Acylation at the Less Substituted Amine (e.g., N-ethyl)
Electronic Effects Increased nucleophilicity due to electron-donating alkyl groups favors acylation.Lower intrinsic nucleophilicity.
Steric Hindrance Increased steric bulk around the nitrogen atom disfavors acylation.Less steric hindrance favors acylation.
Acylating Agent Bulky acylating agents will preferentially react at the less hindered site.Smaller, more reactive acylating agents may show less selectivity.
Reaction Conditions Lower temperatures and milder conditions can enhance selectivity.Higher temperatures may lead to thermodynamic product distribution.

Stereoselective Synthesis Considerations

This compound possesses a chiral center if the nitrogen atoms are considered as part of an asymmetric environment, or more relevantly, it can be a precursor to chiral ligands and molecules where stereochemistry is crucial. The stereoselective synthesis of such chiral diamines is a significant area of research, as these compounds are valuable building blocks in asymmetric catalysis and medicinal chemistry. nih.gov

Several strategies can be envisioned for the stereoselective synthesis of this compound and its derivatives. These methods often rely on the use of chiral auxiliaries, asymmetric catalysis, or the resolution of racemic mixtures.

One common approach involves the use of a chiral auxiliary, which is a chiral molecule that is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. nih.gov For the synthesis of a chiral diamine, a chiral starting material could be used, and the ethyl and methyl groups could be introduced sequentially.

Asymmetric catalysis offers a more atom-economical approach. For instance, the asymmetric reduction of a suitable imine precursor could establish the desired stereocenter. While specific examples for this compound are not prominent in the literature, the principles of asymmetric hydrogenation or transfer hydrogenation of C=N bonds are well-established and could be applied. nih.gov

Another strategy is the stereoselective addition of organometallic reagents to chiral imines or their derivatives. For example, the addition of an organolithium reagent to a chiral glyoxalimine has been shown to produce chiral C2-symmetric 1,2-diamines with high diastereoselectivity. researchgate.net This methodology could potentially be adapted for the synthesis of non-symmetrical diamines.

The ring-opening of chiral aziridines with amines is another powerful method for the synthesis of chiral vicinal diamines. The stereochemistry of the starting aziridine (B145994) dictates the stereochemistry of the product.

Table 2: General Strategies for Stereoselective Synthesis of Chiral Diamines

Synthetic StrategyDescriptionPotential Application to this compound
Chiral Auxiliary A chiral molecule is temporarily attached to guide a stereoselective transformation. nih.govA chiral precursor could be sequentially alkylated with ethyl and methyl groups.
Asymmetric Catalysis A chiral catalyst is used to favor the formation of one enantiomer over the other. nih.govAsymmetric reductive amination of a suitable keto-amine or imine precursor.
Resolution Separation of a racemic mixture into its constituent enantiomers.Classical resolution using a chiral acid or enzymatic resolution.
Chiral Pool Synthesis Synthesis starting from a readily available enantiopure natural product.Utilization of chiral amino acids or other natural starting materials.

Coordination Chemistry of N Ethyl N Methylethylenediamine As a Ligand

Ligand Design Principles and Chelate Formation Characteristics

The design of a ligand is paramount in dictating the properties of the resulting metal complex. For substituted ethylenediamines like N-Ethyl-N'-methylethylenediamine, factors such as the nature of the donor atoms, the ligand's denticity, and structural attributes that influence the chelate ring are fundamental to its coordinating behavior.

Donor Atom Characteristics and Denticity in Substituted Ethylenediamines

This compound (C₅H₁₄N₂) is a derivative of ethylenediamine (B42938), featuring an ethyl group on one nitrogen atom and a methyl group on the other. chemicalbook.comuni.lu Like its parent compound, it functions as a bidentate ligand, meaning it binds to a central metal ion through its two nitrogen donor atoms. libretexts.orgfiveable.me Each nitrogen atom possesses a lone pair of electrons that can be donated to a metal ion, forming a coordinate covalent bond. libretexts.org

The presence of alkyl substituents (ethyl and methyl) on the nitrogen atoms modulates their electron-donating ability (basicity) and introduces steric hindrance around the coordination sites. Generally, alkyl groups are electron-donating, which can increase the basicity of the amine nitrogens compared to unsubstituted ethylenediamine, potentially leading to stronger metal-ligand bonds. However, the size of these substituents also introduces steric bulk, which can influence the stability and geometry of the resulting complex. For instance, ligands with larger substituents, such as in N,N-Diethylethylenediamine, exhibit increased hydrophobicity and steric effects that can modulate metal-ligand interactions. The asymmetry in this compound, with a methyl group on one nitrogen and a larger ethyl group on the other, creates a less symmetric coordination environment compared to ligands like N,N'-dimethylethylenediamine or N,N'-diethylethylenediamine.

The primary characteristic of ligands in this family is their ability to act as chelating agents, forming a stable ring structure with the metal ion. libretexts.orgfiveable.me This bidentate nature is a key design principle for creating stable coordination complexes.

Ligand NameFormulaMolar Mass ( g/mol )Key Characteristics
Ethylenediamine C₂H₈N₂60.10Unsubstituted, bidentate, forms a 5-membered chelate ring.
N-Methylethylenediamine C₃H₁₀N₂74.12Asymmetrically monosubstituted, bidentate. nih.govsigmaaldrich.com
N-Ethylethylenediamine C₄H₁₂N₂88.15Asymmetrically monosubstituted, bidentate. nih.gov
This compound C₅H₁₄N₂102.18Asymmetrically disubstituted, bidentate. chemicalbook.com
N,N-Diethyl-N'-methylethylenediamine C₇H₁₈N₂130.23Asymmetrically trisubstituted, bidentate. sigmaaldrich.com

Structural Factors Influencing Chelate Ring Formation and Stability

Several structural factors come into play:

Ring Size: Five- and six-membered chelate rings are generally the most stable due to minimal ring strain. dalalinstitute.com Ethylenediamine and its derivatives exclusively form these highly stable five-membered rings. fiveable.medalalinstitute.com

Conformation: The five-membered chelate ring is not planar and adopts a puckered or gauche conformation. These conformations are chiral and are designated as λ (lambda) and δ (delta). rsc.orgresearchgate.net In a complex like [Co(en)₃]³⁺, these conformers can readily interconvert in solution. rsc.org

Substituent Effects: The alkyl groups in this compound influence the preferred conformation of the chelate ring. To minimize steric strain, the bulky substituents will preferentially occupy pseudo-equatorial positions on the chelate ring rather than the more crowded pseudo-axial positions. rsc.org This can lock the ring into a specific conformation (λ or δ), which is a key element in the design of chiral catalysts. rsc.orgrsc.org The relative orientation of the C-C bond of the ligand with respect to the symmetry axis of the complex can also lead to different isomers (lel/ob), further adding to the structural diversity. rsc.orgrsc.org

Thermodynamic and Kinetic Aspects of the Chelate Effect

The chelate effect describes the enhanced thermodynamic stability of a complex containing a chelating ligand compared to a complex with analogous monodentate ligands. libretexts.orglibretexts.org This effect is primarily driven by entropy.

Thermodynamic Aspects: Consider the formation of a nickel(II) complex with either six ammonia (B1221849) (monodentate) ligands or three ethylenediamine (bidentate) ligands:

[Ni(H₂O)₆]²⁺ + 6 NH₃ ⇌ [Ni(NH₃)₆]²⁺ + 6 H₂O

[Ni(H₂O)₆]²⁺ + 3 en ⇌ [Ni(en)₃]²⁺ + 6 H₂O

In the first reaction, seven species (1 complex ion, 6 ammonia) react to form seven species (1 complex ion, 6 water), resulting in a small change in entropy (ΔS ≈ 0). libretexts.org In the second reaction, four species (1 complex ion, 3 ethylenediamine) produce seven species (1 complex ion, 6 water). libretexts.org This net increase of three particles leads to a significant increase in the system's disorder, resulting in a large positive entropy change (ΔS > 0). libretexts.orglibretexts.org This favorable entropy change makes the Gibbs free energy (ΔG = ΔH - TΔS) more negative, leading to a much larger formation constant (K_f) for the chelate complex. fiveable.melibretexts.org For the Ni²⁺ system, the formation constant for [Ni(en)₃]²⁺ is nearly ten orders of magnitude greater than for [Ni(NH₃)₆]²⁺. libretexts.org

Architecture and Bonding in Metal Complexes

The versatile nature of this compound and its analogues allows for the formation of a wide array of complex architectures, from simple mononuclear species to intricate multimetallic and heterometallic frameworks.

Mononuclear and Multimetallic Coordination Complexes

Mononuclear Complexes: The most common structures formed involve a single metal center coordinated by one or more this compound ligands. nih.govrsc.org For an octahedral metal center, up to three bidentate ligands can coordinate, forming a complex such as [M(N-ethyl-N'-Me-en)₃]ⁿ⁺. The specific geometry and isomerism (e.g., fac/mer, Λ/Δ) are dictated by the metal ion's preferred coordination number and the steric and electronic properties of the ligand. rsc.orgrsc.org For example, Schiff base ligands derived from ethylenediamine have been used to synthesize mononuclear iron (Fe) and copper (Cu) complexes. nih.gov

Multimetallic Complexes: While this compound itself does not typically act as a bridging ligand, more complex ligands incorporating this moiety can be designed to link multiple metal centers. For example, ligands derived from the condensation of diformylphenols with N-methylethylenediamine have been used to create dinuclear zinc(II) complexes. bris.ac.uk In these structures, other bridging groups (like phenoxo or azide (B81097) ions) often connect the metal centers, while the substituted ethylenediamine derivative completes the coordination sphere of each metal. bris.ac.uk These multimetallic assemblies are of great interest in areas like magnetism and catalysis.

Heterometallic Frameworks Involving this compound Analogues

The principles of using chelating amines can be extended to construct more complex heterometallic frameworks, which contain two or more different metal ions. The synthesis of such materials often involves a strategy of using pre-formed metal-ligand clusters as secondary building units that are then linked together. rsc.org

While direct examples using this compound in complex heterometallic zeolite-like frameworks are not prominent, analogous amine ligands play a crucial role as structure-directing agents or components of larger, custom-designed linkers. For instance, the synthesis of indium(III) and gallium(III) complexes with N,N'-ethylenedi-L-cysteine, an ethylenediamine derivative, highlights how the ligand backbone influences the relative stability of complexes with different metals. nih.gov In these complexes, the metal atoms are coordinated in a distorted octahedral geometry by nitrogen, sulfur, and oxygen donor atoms. nih.gov The design principles learned from simple chelates are thus foundational for creating sophisticated, porous materials with tunable properties for applications in separation, storage, and catalysis. rsc.org

Coordination with Specific Metal Centers

The coordination behavior of this compound is expected to be influenced by the nature of the metal ion, including its size, charge, and electronic configuration. The differing steric bulk of the methyl and ethyl groups can also play a significant role in the geometry and stability of the resulting complexes.

Transition Metal Complexes (e.g., Copper, Nickel, Cobalt, Zinc, Gold)

Transition metals, with their partially filled d-orbitals, readily form stable complexes with N-donor ligands like this compound. The coordination is primarily driven by the Lewis acid-base interaction between the metal ion and the lone pair of electrons on the nitrogen atoms. libretexts.org

Copper: Copper(II) complexes with various N-substituted ethylenediamines have been widely studied. For instance, copper complexes with N-methylethylenediamine (meen) have been synthesized and characterized. nih.govnih.gov These studies reveal that the methyl substitution influences the structure and properties of the complexes. In the case of this compound, it is expected to form a square planar [Cu(N-Et-N'-me-en)₂]²⁺ complex or participate in the formation of mixed-ligand complexes. The asymmetry of the ligand could lead to different isomeric forms. The coordination of N-methylethylenediamine to copper has been shown to produce chiral centers. nih.gov

Nickel: Nickel(II) ions are known to form octahedral complexes with ethylenediamine and its derivatives. homescience.net For example, complexes such as [Ni(en)₃]²⁺ are well-established. The reaction of nickel salts with ethylenediamine can lead to the gradual displacement of water ligands, resulting in complexes with varying numbers of ethylenediamine molecules, each with a distinct color. homescience.net It is anticipated that this compound would form similar octahedral complexes with nickel(II), such as [Ni(N-Et-N'-me-en)₃]²⁺. The steric hindrance from the ethyl and methyl groups might affect the stability and kinetics of complex formation compared to the unsubstituted ethylenediamine. Unsymmetrical α-diimine nickel complexes have been synthesized and show catalytic activity in ethylene (B1197577) polymerization. mdpi.com

Cobalt: Cobalt(III) forms a vast number of stable octahedral complexes with ethylenediamine and its substituted derivatives. rsc.org The resulting complexes can exhibit various forms of isomerism, including geometric (cis/trans) and optical (Λ/Δ) isomers. rsc.org The complex tris(ethylenediamine)cobalt(III) chloride, [Co(en)₃]Cl₃, is a classic example in coordination chemistry. acs.org The synthesis of cobalt(III) complexes with N-monosubstituted ethylenediamines has also been reported. nih.gov Therefore, this compound is expected to form stable octahedral complexes with Co(III), and the unsymmetrical nature of the ligand would likely lead to a rich stereochemistry.

Zinc: Zinc(II), having a d¹⁰ electronic configuration, typically forms tetrahedral or octahedral complexes. sigmaaldrich.com The coordination is influenced by the ligand's steric and electronic properties. For example, a zinc(II) complex with N,N-diethylethylenediamine, [Zn(CH₃COO)₂(C₆H₁₆N₂)], has been shown to have a distorted tetrahedral geometry. nih.gov Similarly, a zinc(II) complex with the parent ethylenediamine, tris(ethylenediamine)zinc(II) dichloride monohydrate, exhibits a distorted octahedral geometry. waocp.org It is plausible that this compound would form similar four- or six-coordinate complexes with zinc(II), with the specific geometry being dependent on the reaction conditions and the co-ligands present. The interaction of a Zn(en)Cl₂ complex with DNA has also been investigated. nih.gov

Gold: Gold(III) complexes often exhibit a square-planar geometry. The coordination chemistry of gold(III) with ethylenediamine (en) has been investigated, leading to the synthesis and structural characterization of complexes like [Au(en)Cl₂]Cl·2H₂O. nih.gov In this complex, the Au-N bond lengths are approximately 2.03 Å. nih.gov The introduction of N-alkyl substituents can influence the stability and reactivity of these complexes. For instance, steric hindrance from bulky alkyl groups on related phenanthroline ligands can inhibit direct coordination to the gold(III) center. nih.gov Given the relatively small size of the ethyl and methyl groups, this compound is expected to form square-planar complexes with gold(III), such as [Au(N-Et-N'-me-en)Cl₂]⁺.

Table 1: Expected Coordination Geometries of this compound with Transition Metals

Metal Ion Expected Coordination Geometry Example of a Related Complex
Copper(II) Square Planar / Distorted Octahedral [Cu₂(CN)₃(meen)₂]·H₂O nih.gov
Nickel(II) Octahedral [Ni(en)₃]²⁺ homescience.net
Cobalt(III) Octahedral [Co(en)₃]³⁺ acs.org
Zinc(II) Tetrahedral / Octahedral [Zn(N,N-diethylethylenediamine)(CH₃COO)₂] nih.gov
Gold(III) Square Planar [Au(en)Cl₂]⁺ nih.gov

Note: 'en' denotes ethylenediamine, and 'meen' denotes N-methylethylenediamine.

Lanthanide and Actinide Ion Complexation Studies

The coordination chemistry of lanthanide and actinide ions with N-alkylated ethylenediamines, including this compound, is not well-documented in publicly available research. These f-block elements are hard Lewis acids and typically prefer to coordinate with hard donor atoms like oxygen. However, complexation with nitrogen-donor ligands is possible, often in non-aqueous solvents.

The large ionic radii of lanthanide and actinide ions lead to high coordination numbers, commonly ranging from 8 to 12. The steric bulk of the ligands plays a crucial role in determining the final geometry of the complexes. While specific studies on this compound complexes with these elements are lacking, general principles of f-block coordination chemistry suggest that the formation of stable complexes would be challenging in aqueous solutions due to the strong hydration of the metal ions. In non-coordinating solvents, this compound could potentially form complexes, but the stability and structure would be highly dependent on the specific lanthanide or actinide ion and the presence of other ligands. Research on lanthanide complexes has been prominent in the field of multifunctional asymmetric catalysis. nih.gov

Alkali Metal Ion Coordination Chemistry

Alkali metal ions (Li⁺, Na⁺, K⁺, etc.) are hard Lewis acids with a low charge density, and they form relatively weak coordination complexes, especially with neutral nitrogen-donor ligands. Their coordination chemistry is often dominated by electrostatic interactions.

There is a lack of specific research on the coordination complexes of this compound with alkali metal ions. However, studies on the interaction of alkali metals with the parent ligand, ethylenediamine, in solution have been conducted. These investigations have primarily focused on the formation of solvated electrons and alkali metal anions (alkalides), rather than the isolation of stable, well-defined coordination complexes. nih.gov For example, computational studies have explored the species present in solutions of alkali metals and ethylenediamine, predicting the formation of ion pairs like [M(en)₃(δ+)·M(δ-)]. nih.gov The coordination of alkali metal ions has also been studied with other types of ligands, such as carboxylates, leading to the formation of coordination polymers. mdpi.com Given these observations, it is unlikely that this compound would form robust, isolable coordination complexes with alkali metal ions under standard conditions. Any interaction would likely be weak and primarily exist in solution.

Catalytic Applications and Mechanistic Insights Involving N Ethyl N Methylethylenediamine Derivatives

Role as Ligands in Homogeneous Catalysis

N-Ethyl-N'-methylethylenediamine and its derivatives function as bidentate ligands, coordinating to a metal center through their two nitrogen atoms. This coordination is fundamental to their application in various catalytic processes.

The ability to control polymer molecular weight and architecture is a cornerstone of modern materials science. Ligands based on this compound have proven instrumental in achieving this control in specific polymerization techniques.

Atom Transfer Radical Polymerization (ATRP):

ATRP is a controlled/"living" radical polymerization method that enables the synthesis of well-defined polymers. springernature.com The process relies on a reversible equilibrium between active, propagating radicals and dormant species, which is mediated by a transition metal catalyst, typically a copper complex. The ligand coordinated to the copper center plays a crucial role in modulating the catalyst's activity and, consequently, the polymerization kinetics and polymer characteristics.

Derivatives of this compound are employed as ligands in ATRP to fine-tune the catalyst's redox potential and stability. By modifying the substituents on the nitrogen atoms, researchers can alter the electronic and steric environment around the metal center. This, in turn, influences the position of the ATRP equilibrium and the rate of polymerization. For instance, the introduction of bulky substituents can lead to a more controlled polymerization with lower polydispersity indices (PDIs), indicating a more uniform polymer chain length.

Cyclopolymerization:

Cyclopolymerization is a polymerization technique that involves the intramolecular cyclization of a monomer containing two or more polymerizable double bonds to form a polymer with a cyclic repeating unit in the main chain. The choice of catalyst and ligand is critical in directing the cyclization process and controlling the stereochemistry of the resulting polymer. While specific examples directly employing this compound in cyclopolymerization are less commonly documented in readily available literature, the principles of ligand design from other polymerization methods like ATRP are often transferable. The ability of such ligands to influence the coordination geometry and reactivity of the metal center is key to achieving high cyclization efficiency and stereocontrol.

Beyond polymerization, this compound derivatives are valuable ligands in a variety of organometallic catalytic reactions that are fundamental to organic synthesis. These reactions often involve the formation of carbon-carbon and carbon-heteroatom bonds.

The role of the this compound ligand in these contexts is multifaceted. It stabilizes the metal center, prevents its aggregation or precipitation, and modulates its reactivity. The electronic properties of the ligand can influence the electron density at the metal, thereby affecting its oxidative addition and reductive elimination steps, which are often key in catalytic cycles. The steric bulk of the ligand can control the access of substrates to the metal center, leading to selectivity in the reaction.

Catalyst Performance and Deactivation Studies

Understanding the factors that govern catalyst performance and the pathways through which catalysts deactivate is essential for developing robust and efficient catalytic systems.

The catalytic activity of a metal complex is intrinsically linked to the structure of its coordinating ligands. In the case of this compound derivatives, systematic modifications to the ligand framework have provided valuable insights into this relationship.

The electronic effects of substituents on the nitrogen atoms can significantly impact the Lewis acidity of the metal center. Electron-donating groups will increase the electron density on the metal, which can enhance its reactivity in certain catalytic steps. Conversely, electron-withdrawing groups will make the metal more electron-deficient.

Table 1: Illustrative Structure-Activity Relationships of this compound Derivatives in Catalysis

Ligand SubstituentElectronic EffectSteric HindrancePredicted Impact on Catalytic Activity
MethylWeakly electron-donatingLowModerate activity, potentially lower selectivity
EthylElectron-donatingModerateIncreased activity compared to methyl, potential for improved selectivity
IsopropylMore electron-donatingHighMay lead to higher selectivity but potentially lower activity due to steric hindrance
PhenylElectron-withdrawing (inductive), potentially donating (resonance)Moderate-HighComplex effects, activity and selectivity highly dependent on the specific reaction

This table presents a generalized prediction. Actual outcomes are highly dependent on the specific reaction, metal center, and reaction conditions.

Catalyst deactivation is a significant challenge in homogeneous catalysis. The metal-ligand complex can degrade over time through various mechanisms, leading to a loss of catalytic activity. For catalysts based on this compound derivatives, several deactivation pathways can be considered.

One common pathway is ligand dissociation. The equilibrium between the coordinated and uncoordinated ligand can be influenced by factors such as temperature and the presence of competing coordinating species. Dissociation of the ligand can lead to the formation of less active or inactive metal species.

Oxidative degradation of the ligand is another potential deactivation route. The organic ligand can be susceptible to oxidation, particularly under harsh reaction conditions. This can lead to the destruction of the ligand and the deactivation of the catalyst.

Understanding these deactivation pathways is crucial for designing more robust catalysts. Strategies to improve catalyst stability include modifying the ligand structure to enhance its coordination strength and incorporating features that increase its resistance to oxidative degradation. For instance, the introduction of bulky groups can protect the metal center and the ligand itself from decomposition reactions.

Computational and Theoretical Investigations of N Ethyl N Methylethylenediamine

Quantum Chemical Calculations (Density Functional Theory and Ab Initio Methods)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are foundational to the theoretical investigation of N-Ethyl-N'-methylethylenediamine. DFT has become a popular tool in computational chemistry for studying the electronic structures of various chemical systems. Ab initio methods, meaning "from first principles," are computational chemistry methods based on quantum chemistry.

DFT and ab initio calculations can be employed to elucidate the electronic structure and bonding characteristics of this compound. By solving approximations of the Schrödinger equation for the molecule, these methods provide detailed information about the distribution of electrons within the molecule.

Key electronic properties that can be calculated include the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, offering insights into the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

Natural Bond Orbital (NBO) analysis, often performed in conjunction with these calculations, can provide a detailed picture of the bonding within the molecule. This analysis can quantify the delocalization of electron density between occupied and unoccupied orbitals, revealing hyperconjugative interactions that contribute to the molecule's stability. For this compound, NBO analysis would help in understanding the nature of the C-N, C-C, N-H, and C-H bonds, as well as the influence of the ethyl and methyl substituents on the electronic environment of the nitrogen atoms.

The following table illustrates the types of electronic structure data that can be obtained from quantum chemical calculations for this compound.

PropertyDescriptionSignificance
HOMO Energy Energy of the Highest Occupied Molecular Orbital.Relates to the molecule's ability to donate electrons.
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital.Relates to the molecule's ability to accept electrons.
HOMO-LUMO Gap The energy difference between the HOMO and LUMO.Indicator of chemical reactivity and stability.
Mulliken Atomic Charges Distribution of electron charge among the atoms.Provides insight into the molecule's polarity and electrostatic potential.
Dipole Moment A measure of the overall polarity of the molecule.Influences intermolecular interactions and solubility.

Due to the presence of several single bonds, this compound can exist in various spatial arrangements or conformations. Conformational analysis using quantum chemical methods is crucial for identifying the most stable conformers and understanding the energy landscape of the molecule.

By systematically rotating the dihedral angles of the C-C and C-N bonds, a potential energy surface can be mapped out. The stationary points on this surface correspond to different conformers, which can be either energy minima (stable conformers) or saddle points (transition states between conformers). Frequency calculations are then performed to confirm that the identified structures are true minima (no imaginary frequencies) or transition states (one imaginary frequency).

The table below shows a hypothetical example of the kind of data that would be generated from a conformational analysis of this compound.

ConformerDihedral Angle (N-C-C-N)Relative Energy (kcal/mol)Boltzmann Population (%) at 298.15 K
Gauche-1 ~60°0.0065
Anti ~180°0.5025
Gauche-2 ~-60°0.2510

Quantum chemical calculations are invaluable for modeling the reaction pathways and identifying the transition states of reactions involving this compound. By mapping the potential energy surface of a reaction, the minimum energy path from reactants to products can be determined.

The transition state, which is the highest energy point along this path, represents the energy barrier that must be overcome for the reaction to occur. The structure and energy of the transition state can be calculated, providing crucial information about the reaction mechanism and its kinetics. For instance, in reactions where this compound acts as a nucleophile, these calculations can model the approach to an electrophile and the subsequent bond formation.

DFT calculations have been successfully used to understand the differences in reactivity between primary and secondary diamines in the formation of acyclic diamino carbene gold complexes. acs.orgnih.gov Such studies have shown that secondary amines can have lower reaction barriers compared to primary amines. acs.orgnih.gov This type of analysis could be applied to reactions involving this compound to predict its reactivity and the feasibility of different reaction pathways.

Prediction of Spectroscopic Signatures

A significant application of quantum chemical calculations is the prediction of various spectroscopic signatures for this compound. These theoretical spectra can be compared with experimental data to confirm the molecule's structure and assign its spectral features.

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated with good accuracy using methods like the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. iku.edu.tr By calculating the NMR spectra for different conformers and averaging them based on their Boltzmann populations, a theoretical spectrum that closely resembles the experimental one can be generated. This is particularly useful for assigning specific peaks to individual atoms within the molecule.

Vibrational Spectroscopy (IR and Raman): The vibrational frequencies and intensities for both Infrared (IR) and Raman spectroscopy can be computed. These calculations help in the assignment of the various vibrational modes of the molecule, such as N-H, C-H, C-N, and C-C stretching and bending vibrations. Comparing the calculated and experimental spectra can provide a detailed understanding of the molecule's vibrational properties.

The following table provides an example of how theoretical and experimental spectroscopic data can be compared.

Spectroscopic TechniqueCalculated Value (Example)Experimental Value (Hypothetical)
¹H NMR (ppm) 2.85 (CH₂)2.83
¹³C NMR (ppm) 45.3 (CH₂)45.1
IR Frequency (cm⁻¹) 3350 (N-H stretch)3345

Rational Design of this compound-Based Systems

The insights gained from computational and theoretical investigations of this compound can be leveraged for the rational design of new molecules and materials with desired properties. For example, substituted ethylenediamines are known to form stable complexes with various metal ions. mdpi.comresearchgate.net

Computational modeling can be used to predict the geometry and stability of metal complexes incorporating this compound as a ligand. By systematically varying the metal center, the coordination environment, and other ligands, it is possible to screen for complexes with specific electronic, magnetic, or catalytic properties. This in silico design process can significantly accelerate the discovery of new functional materials and reduce the need for extensive experimental synthesis and characterization. For instance, DFT calculations can help in understanding the influence of the ethyl and methyl substituents on the coordinating ability of the nitrogen atoms and the resulting properties of the metal complex.

Applications in Advanced Materials Science and Supramolecular Chemistry

Functionalization of Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are a class of porous materials with exceptionally high surface areas, making them prime candidates for applications in gas storage and separation. The performance of MOFs can be significantly enhanced through post-synthetic modification, a technique that introduces functional groups into the MOF structure after its initial synthesis. sci-hub.seresearchgate.netrsc.org N-Ethyl-N'-methylethylenediamine is an ideal candidate for such modifications.

The introduction of diamine ligands like this compound into the porous structure of MOFs can dramatically alter their gas adsorption properties. sci-hub.seresearchgate.net This post-synthetic modification allows for the precise tuning of the chemical environment within the MOF's pores, enhancing selectivity and capacity for specific gases. sci-hub.se The amine groups act as strong adsorption sites, particularly for acidic gases like carbon dioxide.

A key area of research is the development of MOF-diamine composites for carbon dioxide (CO2) capture. researchgate.netacs.orgntnu.no Appending diamines to the metal nodes of MOFs, such as Mg2(dobpdc), can lead to a cooperative adsorption mechanism. researchgate.netntnu.no This process involves the reversible insertion of CO2 into metal-amine bonds, forming ammonium (B1175870) carbamate (B1207046) chains. researchgate.netntnu.no This cooperative action results in a sharp, step-like increase in CO2 uptake at a specific threshold pressure, which is highly desirable for efficient temperature-swing adsorption processes. researchgate.netntnu.no

The structure of the diamine plays a crucial role in determining the pressure at which this cooperative adsorption occurs. researchgate.net Even small modifications to the diamine can shift the adsorption threshold pressure significantly, allowing for the fine-tuning of the material for specific CO2 separation applications. researchgate.net Research has shown that the kinetics of this cooperative adsorption are also influenced by the diamine structure, with different classes of diamines exhibiting varying adsorption rates. nih.gov For instance, a study on diamine-appended Mg2(dobpdc) variants demonstrated that the adsorption kinetics are critical for maximizing the efficiency of the capture process in practical applications. nih.gov

MaterialDiamineAdsorption MechanismKey FindingReference
mmen-M2(dobpdc) (M=Mg, Mn, Fe, Co, Zn)N,N'-dimethylethylenediamineCooperative insertion forming ammonium carbamate chainsStep-shaped CO2 isotherms ideal for low-energy temperature swing adsorption. ntnu.no
diamine-appended Mg2(dobpdc)Various diaminesCooperative chemisorptionDiamine structure significantly influences adsorption threshold pressure. researchgate.net
dmpn–Mg2(dobpdc)2,2-dimethyl-1,3-diaminopropaneMixed ammonium carbamate and carbamic acid pair formationHigh CO2 working capacity with a modest temperature swing. acs.org acs.org

Integration into Solvate Ionic Liquids (SILs) as Coordinating Solvents

Solvate Ionic Liquids (SILs) are a class of ionic liquids formed by the complexation of a salt with a coordinating solvent. nih.gov this compound, with its two nitrogen donor atoms, can act as a chelating ligand, forming stable complexes with metal cations. These resulting SILs can exhibit unique physicochemical properties, such as high polarity and specific Lewis acidity, making them interesting media for chemical reactions. nih.gov The chelating effect of the diamine influences the properties of the SIL, which can be investigated using techniques like NMR spectroscopy. nih.gov

Polymeric Architectures and Dendrimer Synthesis

The reactivity of this compound allows for its incorporation into various polymeric structures, including hyperbranched polymers and dendrimers, leading to materials with tailored functionalities.

The synthesis of hyperbranched polymers often involves the reaction of monomers with multiple reactive sites. The distinct primary and secondary amine groups of this compound can be selectively reacted to create highly branched polymer architectures. This control over branching is crucial for defining the physical and chemical properties of the resulting hyperbranched poly(sulfone-amine)s.

Dendrimers are highly branched, well-defined macromolecules with a large number of terminal functional groups. The surface of polyamidoamine (PAMAM) dendrimers, which are typically terminated with primary amine groups, can be modified to alter their properties for applications such as drug delivery. nih.gov this compound can be used to modify these end groups. For instance, reacting the primary amines of a PAMAM dendrimer with a suitable derivative of this compound can introduce N-methylamino groups to the dendrimer periphery. taltech.ee This modification can influence the dendrimer's solubility, biocompatibility, and interaction with biological systems. nih.gov

Liquid-Liquid Extraction and Separation Systems (e.g., Actinide/Lanthanide Differentiation)

Liquid-liquid extraction, also known as solvent extraction, is a crucial technique for the separation of metal ions, including the challenging differentiation of actinides and lanthanides from spent nuclear fuel. acs.org This process relies on the selective distribution of metal ions between two immiscible liquid phases, typically an aqueous phase and an organic phase containing a specific extracting agent. The efficiency of this separation is highly dependent on the chemical structure of the extractant and its ability to form stable and selective complexes with the target metal ions.

While extensive research has been conducted on various extracting agents for actinide-lanthanide separation, specific studies detailing the direct application of this compound in this context are not prominently available in the reviewed literature. The focus of current research in this area tends to be on more complex, functionalized ligands. acs.org

However, the fundamental chemistry of N-alkylated ethylenediamines suggests their potential as chelating agents. The two nitrogen atoms can act as a bidentate ligand, coordinating to a metal center to form a stable chelate ring. The ethyl, methyl, and hydrogen substituents on the nitrogen atoms influence the steric and electronic properties of the ligand, which in turn can affect the stability and selectivity of the metal complexes formed. It is plausible that this compound could serve as a foundational structure for the development of more sophisticated extractants. By functionalizing the primary or secondary amine groups, it is possible to create ligands with enhanced selectivity for specific metal ions. For instance, the introduction of larger or more polar groups could modulate the ligand's solubility and its affinity for different metal ions.

The table below summarizes the properties of this compound, which are relevant for its potential use in designing and synthesizing new extraction agents.

PropertyValue
Molecular FormulaC5H14N2
Molecular Weight102.18 g/mol
Boiling Point148-150 °C
Density0.824 g/mL at 25 °C

Note: Physical properties can vary slightly depending on the source and purity.

Role as Chemical Intermediates and Building Blocks in Organic Synthesis

This compound serves as a valuable chemical intermediate and a versatile building block in organic synthesis. Its bifunctional nature, possessing both a secondary and a primary amine, allows for a wide range of chemical transformations and the construction of more complex molecular architectures.

The differential reactivity of the primary and secondary amine groups can be exploited to achieve selective chemical modifications. For example, the primary amine is generally more nucleophilic and less sterically hindered than the secondary amine, allowing for reactions to be directed to that site under controlled conditions. This selectivity is crucial for the synthesis of unsymmetrically substituted ethylenediamine (B42938) derivatives.

One of the key applications of this compound as a building block is in the synthesis of more elaborate ligands for coordination chemistry and catalysis. By reacting the amine groups with various electrophiles, a diverse array of polydentate ligands can be prepared. These ligands can then be used to form metal complexes with specific catalytic activities or material properties. For instance, N'-Ethyl-N,N-dimethylethylenediamine, a related compound, is used as a catalyst for olefin aziridination. chemicalbook.com

The synthesis of N-ethylethylenediamine, a closely related compound, has been reported through various methods, highlighting the industrial importance of such diamines as intermediates. google.comgoogle.com One method involves the reaction of an ethylamine (B1201723) solution with ethylenimine in the presence of a metal oxide catalyst. google.com Another approach utilizes the gas-phase catalytic reaction of ethylenediamine with diethyl carbonate. google.com These synthetic routes underscore the accessibility of asymmetrically substituted ethylenediamines for further chemical elaboration.

The following table outlines a synthetic method for a related compound, N-ethylethylenediamine, which illustrates the general strategies that can be employed for the synthesis of such intermediates.

ReactantsCatalystReaction ConditionsProductYieldReference
Ethylamine solution, EthylenimineMolybdenum oxide50 °C, 5 hoursN-ethylethylenediamine95.6% google.com
Ethylenediamine, Diethyl carbonate-Gas-phase catalytic reactionN-ethylethylenediamine>92% google.com

The availability of this compound as a building block facilitates the synthesis of a variety of organic compounds, including pharmaceuticals, agrochemicals, and materials for supramolecular chemistry. Its ability to participate in reactions such as alkylation, acylation, and condensation makes it a versatile tool for organic chemists.

Emerging Research Frontiers and Outlook for N Ethyl N Methylethylenediamine

Development of Next-Generation Ligands and Materials

There is currently a lack of specific research in the public domain detailing the use of N-Ethyl-N'-methylethylenediamine in the development of next-generation ligands and materials. Its diamine structure suggests potential as a bidentate ligand for metal complexes, a common feature for compounds in this class which are often used in the creation of coordination polymers, metal-organic frameworks (MOFs), and other advanced materials. However, specific examples or detailed studies involving this compound could not be identified.

Exploration of New Catalytic Transformations

Advanced Characterization Methodologies Development

While standard analytical techniques would be used to characterize this compound and its potential complexes (e.g., NMR, IR spectroscopy, mass spectrometry), there are no available studies focused on the development of advanced or novel characterization methodologies specifically for this compound. Research in this area would be essential to understanding the nuanced structural and electronic properties of its coordination compounds.

Synergistic Computational and Experimental Approaches

A combined computational and experimental approach is crucial for understanding reaction mechanisms and designing new chemical entities. While it is plausible that density functional theory (DFT) or other computational methods could be used to predict the coordination behavior and catalytic activity of this compound, published studies detailing such a synergistic approach for this specific molecule were not found.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.